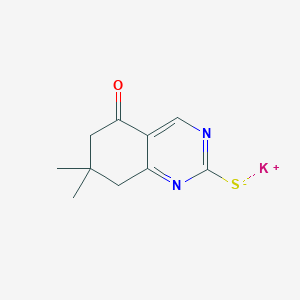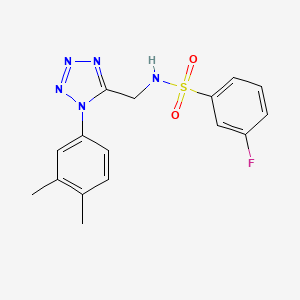![molecular formula C23H28N4O2S B2788028 2-(butylsulfanyl)-5-[4-(dimethylamino)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 628278-71-7](/img/structure/B2788028.png)
2-(butylsulfanyl)-5-[4-(dimethylamino)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(butylsulfanyl)-5-[4-(dimethylamino)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is an organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butylsulfanyl)-5-[4-(dimethylamino)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves a multi-step process. The initial steps include the preparation of the core pyrimido[4,5-b]quinoline structure followed by the introduction of the butylsulfanyl and dimethylamino groups through substitution reactions. Key reagents often include alkyl halides, aromatic amines, and sulfur-based nucleophiles under carefully controlled conditions to ensure the desired product formation.
Industrial Production Methods
While industrial-scale production methods are still being refined, standard approaches often leverage continuous flow reactors to manage reaction kinetics efficiently. The process optimization focuses on ensuring high yields and purity, minimizing by-products and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
2-(butylsulfanyl)-5-[4-(dimethylamino)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is known to undergo various reactions:
Oxidation: : Reacts with oxidizing agents to form sulfoxides or sulfones.
Reduction: : Can be reduced to produce simpler derivatives, affecting the quinoline moiety.
Substitution: : The compound is prone to nucleophilic aromatic substitution, especially at positions influenced by electron-withdrawing or electron-donating groups.
Common Reagents and Conditions
Common reagents include hydrogen peroxide for oxidation, hydrazine for reduction, and sodium hydroxide for nucleophilic substitutions. Reaction conditions typically involve controlling temperature, solvent choice, and reaction time to optimize yields.
Major Products
Oxidation reactions yield sulfoxides and sulfones, while reduction can produce a variety of simpler derivatives. Substitution reactions often result in the replacement of the dimethylamino or butylsulfanyl groups with other nucleophiles.
Aplicaciones Científicas De Investigación
The versatility of 2-(butylsulfanyl)-5-[4-(dimethylamino)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione allows it to be utilized in several areas:
Chemistry: : As a building block in organic synthesis, enabling the development of novel compounds.
Biology: : Investigated for its potential interactions with biological macromolecules and enzymatic systems.
Medicine: : Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The compound's mechanism of action typically involves its ability to interact with molecular targets such as enzymes, receptors, or DNA. The butylsulfanyl and dimethylamino groups play significant roles in these interactions, affecting binding affinity and specificity. Pathways involved might include enzyme inhibition or activation, receptor binding, and alterations in gene expression.
Comparación Con Compuestos Similares
When compared to similar compounds such as 2-(butylsulfanyl)-5-[4-(methylamino)phenyl]-tetrahydropyrimido[4,5-b]quinoline, 2-(butylsulfanyl)-5-[4-(dimethylamino)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione stands out due to its distinct substitution pattern that imparts unique physicochemical properties, reactivity, and biological activities.
Similar Compounds
2-(butylsulfanyl)-5-[4-(methylamino)phenyl]-tetrahydropyrimido[4,5-b]quinoline
2-(butylsulfanyl)-5-[4-(hydroxy)phenyl]-tetrahydropyrimido[4,5-b]quinoline
This compound's unique structure endows it with properties that make it highly versatile across multiple disciplines, highlighting its potential for future scientific exploration.
Propiedades
IUPAC Name |
2-butylsulfanyl-5-[4-(dimethylamino)phenyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S/c1-4-5-13-30-23-25-21-20(22(29)26-23)18(14-9-11-15(12-10-14)27(2)3)19-16(24-21)7-6-8-17(19)28/h9-12,18H,4-8,13H2,1-3H3,(H2,24,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDAMTRHTRHBGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)N(C)C)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-(Benzyloxy)ethoxy]-5-chloropyridin-2-amine](/img/structure/B2787946.png)


![1-(2,5-DIFLUOROPHENYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]METHANESULFONAMIDE](/img/structure/B2787951.png)


![8-(4-ethoxy-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2787956.png)

![4-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2787960.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2787962.png)
![ethyl 4-[(6-chloro-5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2787964.png)



